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Compound of Interest

Compound Name: 4,5-Dichloro-6-ethylpyrimidine

Cat. No.: B050653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4,5-dichloro-6-
ethylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. It

covers the compound's chemical identity, physical properties, a detailed experimental protocol

for its synthesis, and its context within the broader landscape of pyrimidine derivatives in drug

discovery.

Compound Identification and Properties
4,5-Dichloro-6-ethylpyrimidine is a substituted pyrimidine ring. The International Union of

Pure and Applied Chemistry (IUPAC) name for this compound is indeed 4,5-dichloro-6-
ethylpyrimidine.[1] It is a valuable building block or intermediate in the synthesis of more

complex molecules.

Table 1: Chemical Identifiers and Computed Properties
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Identifier/Property Value Source

Molecular Formula C₆H₆Cl₂N₂ PubChemLite[1]

IUPAC Name 4,5-dichloro-6-ethylpyrimidine PubChemLite[1]

InChI
InChI=1S/C6H6Cl2N2/c1-2-4-

5(7)6(8)10-3-9-4/h3H,2H2,1H3
PubChemLite[1]

InChIKey
RPVZESOQOOPTGU-

UHFFFAOYSA-N
PubChemLite[1]

SMILES CCC1=C(C(=NC=N1)Cl)Cl PubChemLite[1]

Molecular Weight 177.03 g/mol PubChemLite[1]

Monoisotopic Mass 175.9908 Da PubChemLite[1]

| Predicted XlogP | 2.6 | PubChemLite[1] |

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 176.99808 129.2

[M+Na]⁺ 198.98002 140.7

[M-H]⁻ 174.98352 129.7

[M+NH₄]⁺ 194.02462 148.4

[M+K]⁺ 214.95396 136.1

Data calculated using CCSbase and reported by PubChemLite.[1]

Synthesis and Experimental Protocols
The synthesis of 4,5-dichloro-6-ethylpyrimidine is a multi-step process. A documented

method involves the condensation of an alkyl 2-chloro-3-oxopentanoate with a formamidinium

salt, followed by chlorination.[2]
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Experimental Protocol: Two-Step Synthesis of 4,5-Dichloro-6-ethylpyrimidine[2]

Step 1: Synthesis of 5-Chloro-6-ethyl-4-hydroxypyrimidine

Reactants: Alkyl 2-chloro-3-oxopentanoate and a Formamidinium salt (e.g., formamidine

hydrochloride).

Base: A suitable base is added to facilitate the condensation reaction.

Procedure: The alkyl 2-chloro-3-oxopentanoate is condensed with the formamidinium salt in

the presence of a base. This cyclization reaction forms the pyrimidine ring, resulting in the

intermediate, 5-chloro-6-ethyl-4-hydroxypyrimidine. The specific solvent, temperature, and

reaction time would be optimized based on the scale and specific reactants used.

Step 2: Chlorination to 4,5-Dichloro-6-ethylpyrimidine

Reactant: 5-Chloro-6-ethyl-4-hydroxypyrimidine (from Step 1).

Chlorinating Agent: Phosphoryl chloride (POCl₃).

Procedure: The intermediate 5-chloro-6-ethyl-4-hydroxypyrimidine is treated with phosphoryl

chloride. This reaction substitutes the hydroxyl group at the 4-position with a chlorine atom,

yielding the final product, 4,5-dichloro-6-ethylpyrimidine.[2] The reaction is typically

performed under reflux, and the excess POCl₃ is removed under reduced pressure post-

reaction. The crude product is then purified, often by pouring it into ice water followed by

extraction and crystallization.

The following diagram illustrates the general workflow for this synthesis.
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Step 1: Condensation and Cyclization

Step 2: Chlorination

Alkyl 2-chloro-3-oxopentanoate

5-Chloro-6-ethyl-4-hydroxypyrimidine

Base

Formamidinium Salt

4,5-Dichloro-6-ethylpyrimidine

  POCl₃

Click to download full resolution via product page

Caption: Synthesis workflow for 4,5-Dichloro-6-ethylpyrimidine.

Role in Drug Development and Medicinal Chemistry
Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their presence in the

nucleobases of DNA and RNA.[3] This structural motif is found in a wide array of therapeutic

agents, including anticancer, antiviral, and antimicrobial drugs.[3] Dichlorinated pyrimidines,

such as 4,5-dichloro-6-ethylpyrimidine, serve as versatile intermediates. The two chlorine

atoms provide reactive sites for nucleophilic aromatic substitution, allowing for the strategic

introduction of various functional groups to build a library of potential drug candidates.

For instance, substituted pyrimidines are crucial in the development of kinase inhibitors for

cancer therapy.[4] Many of these inhibitors target specific enzymes like the Epidermal Growth
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Factor Receptor (EGFR), whose mutation can lead to uncontrolled cell growth in non-small cell

lung cancer.[4] The pyrimidine core acts as a scaffold to correctly orient the pharmacophoric

groups within the ATP-binding site of the kinase.

The diagram below illustrates the general principle of how a pyrimidine-based inhibitor

functions.

Kinase Signaling Pathway

Inhibition Mechanism

ATP
Kinase

(e.g., EGFR)

Phosphorylated
Substrate

 Phosphorylation

Pathway Blocked

Substrate Protein

Downstream
Signaling &

Cell Proliferation

Pyrimidine-Based
Inhibitor

 Competitively Binds
to ATP Site

Click to download full resolution via product page

Caption: General mechanism of pyrimidine-based kinase inhibitors.

While 4,5-dichloro-6-ethylpyrimidine itself is not an active drug, its structural features make it

a key starting material for the synthesis of such targeted therapies. Researchers can leverage

its reactivity to explore new chemical space in the ongoing development of novel and more

effective pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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